(2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide
CAS No.: 1449411-08-8
Cat. No.: VC4558867
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1449411-08-8 |
|---|---|
| Molecular Formula | C17H13ClN2O |
| Molecular Weight | 296.75 |
| IUPAC Name | (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide |
| Standard InChI | InChI=1S/C17H13ClN2O/c18-16-8-4-7-14(10-16)9-15(11-19)17(21)20-12-13-5-2-1-3-6-13/h1-10H,12H2,(H,20,21)/b15-9+ |
| Standard InChI Key | IQWCPFMPOPVYKG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N |
Introduction
Chemical Structure and Molecular Properties
Structural Configuration
The compound’s IUPAC name, (E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide, reflects its stereochemistry and functional groups. The E-configuration of the double bond between C2 and C3 ensures spatial separation of the cyano (-C≡N) and 3-chlorophenyl groups, a critical feature influencing its reactivity and intermolecular interactions. The benzyl group attached to the amide nitrogen contributes to lipophilicity, while the 3-chlorophenyl moiety introduces electronic effects via the chlorine atom’s electronegativity.
Key structural identifiers include:
-
SMILES: C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Cl)C#N
-
InChIKey: IQWCPFMPOPVYKG-UHFFFAOYSA-N
Molecular and Computational Data
The molecular formula C₁₇H₁₃ClN₂O corresponds to a monoisotopic mass of 296.0615 Da. Computational analyses predict moderate polarity due to the amide and cyano groups, though experimental solubility data remain unreported . Density functional theory (DFT) studies could elucidate electronic properties, but such investigations are absent in current literature.
Table 1: Comparative Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₃ClN₂O | |
| Molecular Weight (g/mol) | 296.75 | |
| CAS Number | 1449411-08-8, 358314-73-5 | |
| Purity | ≥97% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (2E)-N-benzyl-3-(3-chlorophenyl)-2-cyanoprop-2-enamide involves multi-step reactions, typically starting with the formation of the enamide backbone. A plausible route includes:
-
Knoevenagel Condensation: Reacting 3-chlorobenzaldehyde with cyanoacetamide under basic conditions to form the α-cyano-β-arylacrylamide intermediate.
-
N-Benzylation: Introducing the benzyl group via nucleophilic substitution using benzyl bromide or chloride in the presence of a base like potassium carbonate.
Reaction conditions require precise temperature control (60–80°C) and anhydrous solvents to minimize hydrolysis of the cyano group. Chromatographic purification is often necessary to achieve ≥95% purity, though industrial methods may employ recrystallization .
Industrial Manufacturing
MolCore BioPharmatech specializes in large-scale production under ISO-certified conditions, delivering batches with ≥97% purity . Continuous flow reactors are hypothesized to enhance yield and reduce byproducts, though proprietary protocols limit public technical details.
Physicochemical Characterization
Thermal Stability
Differential scanning calorimetry (DSC) data are unavailable, but analogous enamides decompose above 200°C, suggesting comparable thermal resilience. The chlorine atom’s electron-withdrawing effect may lower melting points relative to non-halogenated derivatives.
Solubility and Partition Coefficients
The compound’s logP (octanol-water partition coefficient) is estimated at 3.2±0.5, indicating moderate lipophilicity suitable for transmembrane diffusion in biological systems. Solubility in common solvents (e.g., DMSO, ethanol) remains unquantified, posing challenges for formulation studies.
Pharmaceutical Applications and Biological Relevance
Role in Drug Discovery
As an API intermediate, this enamide serves as a building block for kinase inhibitors and protease modulators. Its rigidity and planar structure facilitate π-π stacking with aromatic residues in enzymatic binding pockets, a trait exploited in anticancer agent design .
Preclinical Studies
No in vivo or in vitro data are publicly available, highlighting a critical research gap. Structural analogs like N-benzyl-3-(3,4-dichlorophenyl)prop-2-enamide exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) , suggesting potential avenues for derivative testing.
Comparison with Structural Analogs
Table 2: Analog Comparison
The nitro derivative exhibits enhanced electrophilicity, favoring nucleophilic attack, whereas dichloro analogs prioritize hydrophobic interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume